molecular formula C17H25N3O5S B571027 Meropenem-d6 CAS No. 1217976-95-8

Meropenem-d6

Cat. No. B571027
CAS RN: 1217976-95-8
M. Wt: 389.5
InChI Key: DMJNNHOOLUXYBV-ZSJYILIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meropenem-d6 is a deuterium labelled carbapenem antibiotic . It is intended for use as an internal standard for the quantification of meropenem . It is active against clinical isolates of Gram-positive and Gram-negative bacteria in vitro .


Synthesis Analysis

In the hydrogenation synthesis of meropenem, the Pd/AC-U catalyst provided a higher meropenem yield and lower amounts of impurities in the meropenem product than the other catalysts . The nitrogenous groups not only provided efficient anchoring sites for Pd nanoparticles, improving the reaction activity, but also reduced the side reactions, decreasing the impurity content in the product .


Molecular Structure Analysis

The molecular formula of Meropenem-d6 is C17H19D6N3O5S . The InChi Code is InChI=1S/C17H25N3O5S/c1-7-12-11 (8 (2)21)16 (23)20 (12)13 (17 (24)25)14 (7)26-9-5-10 (18-6-9)15 (22)19 (3)4/h7-12,18,21H,5-6H2,1-4H3, (H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1/i3D3,4D3 .


Chemical Reactions Analysis

Meropenem-d6 is a carbapenem antibiotic that inhibits cell wall synthesis by binding to several penicillin-binding proteins, resulting in defective cell walls & osmotically unstable organisms susceptible to cell lysis .


Physical And Chemical Properties Analysis

The molecular weight of Meropenem-d6 is 389.5 . It is a solid substance . It is slightly soluble in methanol .

Scientific Research Applications

  • Stability of Meropenem in Plasma vs. Dried Blood Spots : Meropenem-d6 was used as an internal standard in a study assessing the stability of meropenem in dried blood spots (DBS) compared to plasma. This research found that meropenem is more stable in DBS, facilitating easier transport between clinics and laboratories for therapeutic drug monitoring (TDM). It concluded that DBS could be potentially applicable for TDM purposes (Martens-Lobenhoffer et al., 2019).

  • Dried Plasma Spot-Based LC–MS/MS Method for Monitoring Meropenem : Another study utilized meropenem-d6 as an internal standard to develop a dried plasma spot (DPS) based liquid chromatography-tandem mass spectrometry (LC–MS/MS) method. This method is useful for monitoring meropenem in the blood of patients receiving treatment for complicated and serious infections (Cao et al., 2022).

  • Pharmacokinetics and Pharmacodynamics of Meropenem in Elderly Chinese with Lower Respiratory Tract Infections : This study aimed to develop a pharmacokinetic model of meropenem using patient data to explore its clinical pharmacodynamics in treating lower respiratory tract infections in elderly Chinese patients. Meropenem-d6 was likely used as an analytical tool in this research (Zhou et al., 2011).

  • Population Pharmacokinetics of Meropenem in Critically Ill Patients Undergoing Continuous Renal Replacement Therapy : This study developed a population pharmacokinetic model of meropenem in critically ill patients undergoing continuous renal replacement therapy. Meropenem-d6, as an internal standard, would have been crucial in the analytical process of this research (Isla et al., 2008).

  • Influence of Acylpeptide Hydrolase Polymorphisms on Valproic Acid Level in Chinese Epilepsy Patients : This study explored how acylpeptide hydrolase polymorphisms affect valproic acid plasma concentration in Chinese epilepsy patients. Meropenem-d6 was used to analyze urinary valproic acid-d6 β-D-glucuronide concentration, indicating its role in understanding drug-drug interactions (Wen et al., 2016).

Safety and Hazards

Meropenem-d6 should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

There are several drugs currently undergoing clinical trials that are promising candidates for increasing the armamentarium against Carbapenem-resistant Enterobacterales (CRE), including ceftazidime-avibactam, meropenem-vaborbactam, imipenem-relebactam, cefiderocol, and novel aminoglycosides and tetracyclines . The potential for the development of resistance to these therapies remains high, and enhanced antimicrobial stewardship is imperative both to reduce the spread of CRE worldwide and to ensure continued access to efficacious treatment options .

Mechanism of Action

Target of Action

Meropenem-d6, like its parent compound Meropenem, primarily targets the penicillin-binding proteins (PBPs) in bacterial cells . These proteins play a crucial role in the synthesis of the bacterial cell wall, a vital component for bacterial survival . Meropenem-d6 exhibits strong affinity towards PBPs 2, 3, and 4 of Escherichia coli and Pseudomonas aeruginosa, and PBPs 1, 2, and 4 of Staphylococcus aureus .

Mode of Action

Meropenem-d6 exerts its bactericidal action by readily penetrating the bacterial cell wall and interfering with the synthesis of vital cell wall components . This interference occurs through the binding of Meropenem-d6 to the PBPs, which inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts cell wall biosynthesis, leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Meropenem-d6 is the synthesis of the bacterial cell wall . By inhibiting the PBPs, Meropenem-d6 prevents the cross-linking of peptidoglycan chains, a critical process in cell wall formation . This disruption in the cell wall’s integrity makes the bacterial cells osmotically unstable, leading to cell lysis and death .

Pharmacokinetics

Meropenem-d6 shares similar ADME (Absorption, Distribution, Metabolism, Excretion) properties with Meropenem . It is administered intravenously, ensuring complete absorption . It penetrates most tissues and body fluids rapidly, including the urinary tract, peritoneal fluid, bone, bile, lung, bronchial mucosa, and muscle tissue . Meropenem-d6 undergoes primarily renal elimination, with about 70% excreted as unchanged drug in the urine . Therefore, dosage adjustment is required for patients with renal impairment .

Result of Action

The primary molecular and cellular effect of Meropenem-d6’s action is the disruption of the bacterial cell wall, leading to cell lysis and death . This disruption is due to the inhibition of PBPs, which prevents the cross-linking of peptidoglycan chains necessary for cell wall formation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Meropenem-d6. For instance, studies have shown that Meropenem resistance rates display seasonality and are negatively correlated with local temperature, with rates peaking in winter . This could be linked to the differential adaptation of resistant and nonresistant isolates to temperature fluctuations . Therefore, understanding these environmental influences is crucial for optimizing the use of Meropenem-d6 in different settings.

properties

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-[bis(trideuteriomethyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJNNHOOLUXYBV-ZSJYILIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@@H](CN1)SC2=C(N3[C@H]([C@H]2C)[C@H](C3=O)[C@@H](C)O)C(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meropenem-d6

Q & A

Q1: The research article mentions challenges in determining the unbound fraction (fu) of Meropenem in patient samples. Why is accurately measuring the unbound fraction important, particularly for antibiotics like Meropenem?

A1: Accurately determining the unbound fraction (fu) of antibiotics is crucial for several reasons:

  • Pharmacological Activity: The unbound fraction represents the pharmacologically active portion of the drug that can exert its therapeutic effect. [] Only the unbound drug can freely diffuse across bacterial cell membranes and reach its target site of action.
  • Dosage Optimization: Knowing the fu is essential for optimizing dosage regimens, especially in critically ill patients who may have altered protein binding. [] An incorrect understanding of the fu could lead to suboptimal dosing and treatment failures.
  • Therapeutic Drug Monitoring: Monitoring the unbound concentration of Meropenem can be valuable in certain clinical situations, such as patients with renal impairment or those receiving high doses. This information helps clinicians adjust doses to maintain therapeutic levels and minimize the risk of toxicity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.